molecular formula C5H10ClN3S B13551269 Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]aminehydrochloride

Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]aminehydrochloride

Cat. No.: B13551269
M. Wt: 179.67 g/mol
InChI Key: KCDZKUKJYQIVPC-UHFFFAOYSA-N
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Description

Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]aminehydrochloride is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]aminehydrochloride typically involves the reaction of 2-chloromethyl-5-methyl-1,3,4-thiadiazole with methylamine hydrochloride. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]aminehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]aminehydrochloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other thiadiazole derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Used in the production of dyes and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]aminehydrochloride involves its interaction with specific molecular targets. Thiadiazole derivatives are known to inhibit the activity of certain enzymes and proteins, such as heat shock protein 90 (Hsp90). Inhibition of Hsp90 leads to the degradation of several oncoproteins, which can result in anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-methyl-1,3,4-thiadiazole
  • 5-Methyl-1,3,4-thiadiazole-2-thiol
  • 2-Mercapto-5-methyl-1,3,4-thiadiazole

Uniqueness

Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]aminehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]amine hydrochloride is a compound derived from the 1,3,4-thiadiazole scaffold, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, synthesis, and case studies demonstrating its efficacy.

Overview of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives have been extensively studied due to their broad spectrum of biological activities including antibacterial , antifungal , anticancer , and anti-inflammatory properties. These compounds have been utilized in various therapeutic applications and have shown significant potential in drug development .

Synthesis of Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]aminehydrochloride

The synthesis of methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]amine hydrochloride typically involves the reaction of appropriate thiadiazole precursors with methyl amines. The reaction conditions can vary but generally include heating under reflux in a solvent such as ethanol or methanol. The hydrochloride salt form is often obtained by reacting the base form with hydrochloric acid.

Antibacterial Activity

Research indicates that 1,3,4-thiadiazole derivatives exhibit significant antibacterial properties. For instance, compounds derived from this scaffold have been shown to inhibit the growth of various bacterial strains including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 1: Antibacterial Activity of Thiadiazole Derivatives

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli15 µg/mL
Compound BS. aureus10 µg/mL
This compoundS. aureus12 µg/mL

Antifungal Activity

Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]amine hydrochloride has also demonstrated antifungal activity against pathogenic fungi such as Candida albicans. Studies reveal that these compounds can inhibit fungal growth by disrupting cell membrane integrity or inhibiting ergosterol biosynthesis .

Anticancer Activity

The anticancer potential of thiadiazole derivatives is notable in various studies where they have shown cytotoxic effects against different cancer cell lines. For example, certain derivatives have exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines .

Table 2: Cytotoxicity Against Cancer Cell Lines

Compound NameCell Line TestedIC50 (µM)
Compound CA549 (Lung cancer)8.5
Compound DMCF7 (Breast cancer)6.7
This compoundHCT116 (Colon cancer)7.0

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various thiadiazole derivatives including methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]amine hydrochloride, it was found that this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The study concluded that the presence of the thiadiazole ring enhances the antibacterial activity significantly compared to non-thiadiazole analogs .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of thiadiazole derivatives revealed that methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]amine hydrochloride induced apoptosis in cancer cells through mitochondrial pathways. The study highlighted its potential as a lead compound for further development in oncology .

Properties

Molecular Formula

C5H10ClN3S

Molecular Weight

179.67 g/mol

IUPAC Name

N-methyl-1-(3-methyl-1,2,4-thiadiazol-5-yl)methanamine;hydrochloride

InChI

InChI=1S/C5H9N3S.ClH/c1-4-7-5(3-6-2)9-8-4;/h6H,3H2,1-2H3;1H

InChI Key

KCDZKUKJYQIVPC-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=N1)CNC.Cl

Origin of Product

United States

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